

Technical Guide: Stability & Solvation Dynamics of Cilastatin Ammonium Salt

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Compound of Interest

Compound Name: *Cilastatin Ammonium Salt*

Cat. No.: *B1153878*

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Executive Summary

Cilastatin Ammonium Salt (CAS: 877674-82-3) serves as a vital intermediate and reference standard in the development of carbapenem antibiotic adjuvants. Unlike its sodium salt counterpart (used in clinical formulations), the ammonium form exhibits distinct hygroscopicity and volatility characteristics that complicate handling.

Core Stability Thesis:

- **Aqueous Phase:** Stability is strictly pH-dependent. The molecule undergoes rapid hydrolysis and Z/E isomerization under acidic conditions (pH < 4.0) and oxidative degradation under alkaline stress. The optimal stability window is pH 6.5 – 7.5.
- **Organic Phase:** High stability is observed in polar aprotic solvents (DMSO). In protic organic solvents (Methanol), the compound is stable short-term, but susceptible to solvolysis over extended storage.

Physicochemical Profile

Understanding the molecular architecture is the prerequisite for predicting stability. Cilastatin is a heptenoic acid derivative containing a cyclopropane ring and a cysteine-like thio-side chain.

Property	Specification	Technical Implication
Molecular Formula		The ammonium counter-ion is non-covalent and volatile.
Molecular Weight	~375.48 g/mol	Shifts in mass balance calculations if is lost during drying.
pKa Values (Est.)	(COOH) (Amine)	Zwitterionic behavior dominates at neutral pH, enhancing aqueous solubility but complicating organic extraction.
Hygroscopicity	High	Rapid moisture uptake catalyzes hydrolysis; handling requires low-humidity environments (<40% RH).

Aqueous Stability & pH Dependence[1]

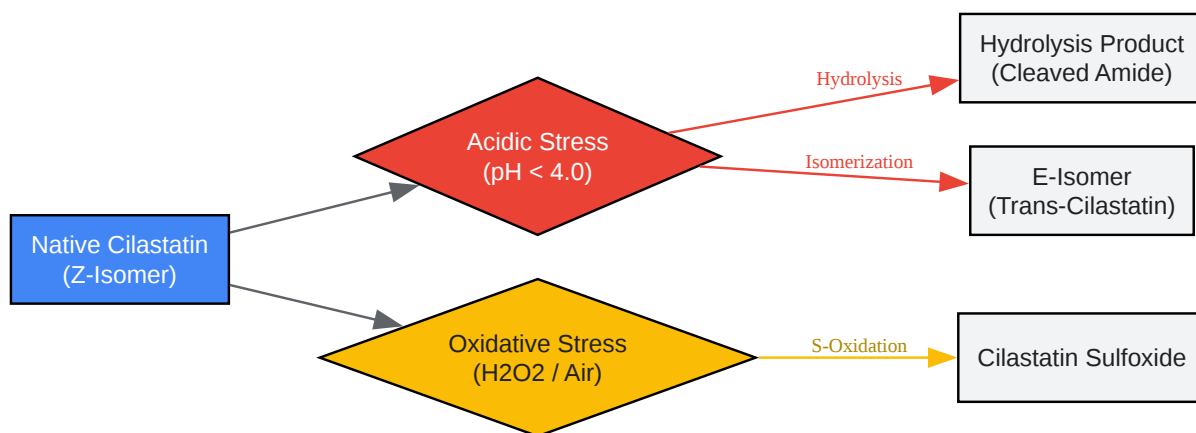
The stability of Cilastatin Ammonium in water is governed by two primary degradation pathways: Amide Hydrolysis and Olefin Isomerization.

Degradation Pathways

- Acidic Hydrolysis (pH < 4): The amide bond linking the cyclopropane ring is susceptible to acid-catalyzed hydrolysis, yielding Cilastatin Impurity A (Amine cleavage product).
- Isomerization: The cis (Z) double bond of the heptenoic acid chain can isomerize to the trans (E) form, particularly under acidic stress or UV exposure.
- Oxidation: The sulfur atom in the thio-chain is prone to oxidation, forming Cilastatin Sulfoxide.

Stability Visualization (DOT Diagram)

The following diagram maps the kinetic fate of Cilastatin under stress conditions.



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Caption: Figure 1. Primary degradation pathways of **Cilastatin Ammonium Salt** under hydrolytic and oxidative stress.

Organic Solvent Compatibility[2]

For analytical stock preparation and synthesis, solvent choice is critical. The ammonium salt has poor solubility in non-polar solvents but behaves well in polar systems.

Solvent Performance Matrix

Solvent	Solubility	Stability Rating	Application Notes
DMSO	High (>50 mg/mL)	Excellent	Preferred for Stock. Store at -20°C. Minimal degradation over 6 months.
Methanol	High	Good	Suitable for immediate use. Long-term storage may risk methyl ester formation (transesterification) if trace acid is present.
Acetonitrile	Moderate	High	Ideal for HPLC mobile phases. Poor solubility for high-conc. stock prep.
Acetone	Low	Poor	Used as an anti-solvent for crystallization. Not for storage.

The "Ammonium" Factor

Critical Insight: Unlike the sodium salt, the ammonium salt can lose ammonia (

) gas if dissolved in high-pH organic solvents or subjected to rotary evaporation at high temperatures. This converts the salt to the free acid form, altering solubility and retention time.

- Protocol: Avoid heating organic solutions above 40°C.

Validated Analytical Protocol (HPLC)

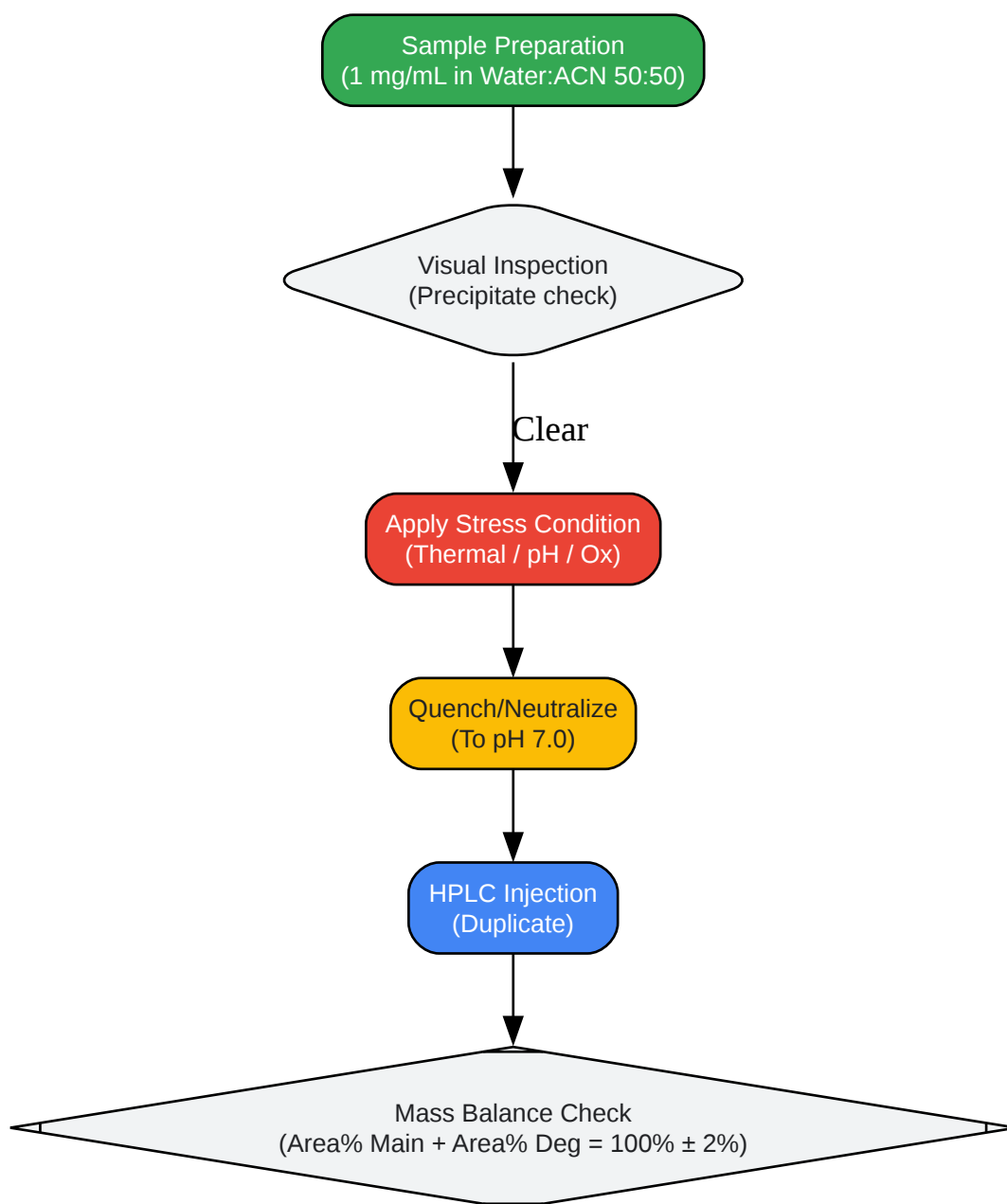
To verify stability, a self-validating HPLC method is required.^[1] This method separates the parent peak from the E-isomer and hydrolysis degradants.

Method Parameters^[2]^[3]^[4]^[5]^[6]

- Column: C18 (L1 packing),
,
(e.g., Inertsil ODS-3).
- Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).
- Mobile Phase B: Acetonitrile.
- Gradient:
 - 0-5 min: 15% B
 - 5-20 min: 15%
40% B
 - 20-25 min: 40% B
- Flow Rate: 1.0 mL/min.[\[1\]](#)
- Detection: UV @ 210 nm (Cilastatin has weak absorbance; 210 nm captures the amide/carboxyl transitions).
- Temperature: 25°C.

Self-Validating Stability Workflow

This workflow ensures that any observed degradation is real and not an artifact of sample preparation.



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Caption: Figure 2. Self-validating experimental workflow for assessing Cilastatin stability.

Storage & Handling Recommendations

Based on the physicochemical data, the following protocols ensure maximum shelf-life.

- Solid State:

- Store at -20°C.
- Container must be tightly sealed and desiccated. The ammonium salt is hygroscopic; moisture absorption will lead to "caking" and subsequent hydrolysis.
- Solution State:
 - Aqueous: Prepare fresh. Do not store >24 hours at room temperature.
 - Stock (DMSO): Stable for 6 months at -20°C. Avoid repeated freeze-thaw cycles (aliquot into single-use vials).

References

- United States Pharmacopeia (USP). **Cilastatin Ammonium Salt** Reference Standard. Catalog No. 1134051. [Link](#)
- Sigma-Aldrich. **Cilastatin Ammonium Salt** Product Information & Safety Data Sheet. [Link](#)
- PubChem. Cilastatin (Compound Summary). National Library of Medicine. [Link](#)
- Journal of Pharmaceutical and Biomedical Analysis. Stability-indicating HPLC methods for Imipenem and Cilastatin.

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Sources

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- To cite this document: BenchChem. [Technical Guide: Stability & Solvation Dynamics of Cilastatin Ammonium Salt]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1153878#cilastatin-ammonium-salt-stability-in-aqueous-solution-vs-organic-solvents>]

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